Cas no 1175559-45-1 (6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)

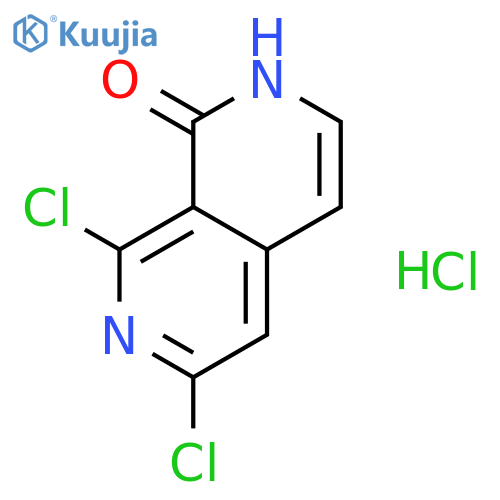

1175559-45-1 structure

商品名:6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

- 2-Chloroquinolin-4-amine hydrochloride

- 6,8-dichloro-2H-2,7-naphthyridin-1-one,hydrochloride

- AKOS016842665

- 1175559-45-1

- DTXSID90856437

- 6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride

- DS-1979

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1)

- 6,8-dichloro-1,2-dihydro-2,7-naphthyridin-1-one hydrochloride

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-onehydrochloride

- AXB55945

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one HCl

- A893332

-

- MDL: MFCD26405742

- インチ: InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H

- InChIKey: GQEAMEJWZJJXNO-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C2=C(Cl)N=C(C=C12)Cl)O.Cl

計算された属性

- せいみつぶんしりょう: 249.946746g/mol

- どういたいしつりょう: 249.946746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758914-1g |

6,8-Dichloro-2,7-naphthyridin-1(2h)-one hydrochloride |

1175559-45-1 | 98% | 1g |

¥5124.00 | 2024-08-09 | |

| Ambeed | A232811-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |

1175559-45-1 | 98% | 1g |

$488.0 | 2024-04-26 | |

| Alichem | A219007652-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |

1175559-45-1 | 98% | 1g |

$436.80 | 2023-09-04 | |

| Chemenu | CM141068-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |

1175559-45-1 | 98% | 1g |

$*** | 2023-04-03 |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1175559-45-1 (6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1175559-45-1)6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

清らかである:99%

はかる:1g

価格 ($):439.0